molecular formula C11H9NO2S B1602953 Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate CAS No. 893735-01-8

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate

Cat. No.: B1602953
CAS No.: 893735-01-8
M. Wt: 219.26 g/mol
InChI Key: RDFRFBDTMUDSRT-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . It features a molecular structure combining pyridine and thiophene ring systems, a motif of significant interest in medicinal and materials chemistry . The thiophene moiety is a privileged pharmacophore in drug discovery, ranked 4th among US FDA-approved sulfur-containing small drug molecules over the last decade . Thiophene-containing compounds are extensively explored for diverse biological activities, including anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial applications . This hybrid heterocyclic compound serves as a valuable synthetic intermediate for researchers developing novel therapeutic candidates or functional materials. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this product with appropriate precautions, referring to the material safety data sheet for safe handling procedures.

Properties

IUPAC Name

methyl 5-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)9-5-8(6-12-7-9)10-3-2-4-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFRFBDTMUDSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629582
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-01-8
Record name Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-(thiophen-2-yl)pyridine-3-carboxylate typically involves:

  • Formation of the pyridine ring with appropriate substitution.
  • Introduction of the thiophene substituent at the 5-position of the pyridine ring.
  • Esterification at the 3-position to afford the methyl carboxylate group.

This can be achieved via cross-coupling reactions, cyclization approaches, or functional group interconversions starting from pyridine or thiophene derivatives.

Preparation via Cross-Coupling and Esterification

One common approach is the Suzuki or Stille cross-coupling of a halogenated pyridine derivative with a thiophene boronic acid or stannane, followed by esterification of the carboxylic acid precursor.

  • Step 1: Halogenation of Pyridine-3-carboxylic Acid Derivative

    Starting from pyridine-3-carboxylic acid or its ester, selective halogenation at the 5-position (e.g., bromination) provides 5-bromopyridine-3-carboxylate methyl ester.

  • Step 2: Cross-Coupling with Thiophene-2-boronic Acid

    Using palladium-catalyzed Suzuki coupling conditions, the 5-bromopyridine ester reacts with thiophene-2-boronic acid to yield this compound.

  • Step 3: Purification

    The product is purified by column chromatography or recrystallization.

This method is widely used for synthesizing biaryl heterocycles due to its high regioselectivity and functional group tolerance.

Alternative Cyclization and Functional Group Transformation Routes

Some literature and patent disclosures suggest alternative synthetic routes involving:

  • Cyclization of Precursors

    For example, preparation of substituted pyridine derivatives bearing thiophene rings can be achieved by cyclization of suitable intermediates containing nitrile, amide, or keto groups, followed by functional group manipulation to install the methyl ester.

  • Direct Esterification

    Hydrolysis of pyridine-3-carboxylic acid derivatives followed by methylation using methanol and acidic catalysts can afford the methyl ester.

  • Use of Protective Groups

    Protective groups such as dioxolane rings on pyridine nitrogen or other positions may be employed to direct regioselectivity and improve yields during multi-step synthesis.

Specific Research Findings and Data

A relevant example from research on related pyridine-thiophene compounds includes:

Step Reaction Description Conditions Yield (%) Notes
1 Hydrolysis and decarboxylation of 2-oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile 50% H2SO4, heat Not specified Precursor preparation
2 Reaction with 2-chloroacetamide in dry DMF with K2CO3 base Room temp to reflux Not specified Smiles rearrangement
3 Reaction with ethoxy methylene malonic diethyl ester Reflux Not specified Intermediate formation
4 Cyclization with phosphorus oxychloride (POCl3) 140°C, 4-5 h or microwave irradiation at 150°C, 15 min Microwave: higher yield Formation of pyrido[1,2-a]pyrimidine derivatives

While this sequence targets pyrido[1,2-a]pyrimidine derivatives, the methodology illustrates the use of phosphorus oxychloride for cyclization and the effectiveness of microwave irradiation to improve yields and reduce reaction times, which could be adapted for this compound synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Suzuki Cross-Coupling 5-bromopyridine-3-carboxylate methyl ester, thiophene-2-boronic acid, Pd catalyst, base Reflux in polar aprotic solvent (e.g., DMF, toluene) High regioselectivity, good yields Requires halogenated precursor and expensive catalysts
Cyclization & Functionalization Pyridine nitrile or amide precursors, POCl3, methanol Heating or microwave irradiation Efficient ring closure, potential for rapid synthesis Multi-step, sensitive to conditions
Protective Group Strategy Pyridine derivatives with dioxolane protection, nucleophiles Acidic or basic conditions, heating Improved regioselectivity Additional steps for protection/deprotection

Chemical Reactions Analysis

Reduction

The pyridine ring can undergo reduction under metal-free transfer hydrogenation conditions. A study using HSiCl₃ and HMPA (hexamethylphosphoric triamide) as a catalyst demonstrated selective reduction of pyridine derivatives to dihydropyridines or piperidines . For example:

Reagents/ConditionsProductNotes
HSiCl₃, HMPA, CDCl₃, 25°CPartially reduced pyridine ringFormation of intermediate complexes observed via NMR .

Mechanistic Insight :

  • Coordination of HSiCl₃ to the pyridine nitrogen facilitates hydride transfer.

  • Steric effects from the thiophene substituent may influence regioselectivity.

Electrophilic Substitution

The thiophene ring is susceptible to electrophilic attack, though the electron-withdrawing ester group may direct substitution to specific positions. Common reactions include:

Reaction TypeReagents/ConditionsExpected Product
SulfonationH₂SO₄, SO₃Thiophene sulfonic acid derivative
HalogenationCl₂ or Br₂, FeCl₃ catalystHalogenated thiophene

Limitations :

  • Direct experimental data for this compound is lacking, but reactivity is inferred from analogous thiophene derivatives .

Hydrolysis

The methyl ester can undergo hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct
Acidic (H⁺)HCl, H₂O, reflux5-(Thiophen-2-yl)pyridine-3-carboxylic acid
Basic (OH⁻)NaOH, H₂O, refluxSodium salt of the carboxylic acid

Kinetic Considerations :

  • Steric hindrance from the pyridine and thiophene rings may slow hydrolysis rates compared to simpler esters.

Cross-Coupling Reactions

The pyridine and thiophene rings may participate in transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) if halogenated precursors are synthesized. For example:

ReactionReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, baseBiaryl derivatives

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows nucleophilic substitution at activated positions (e.g., para to the ester group):

NucleophileConditionsProduct
NH₃High temperature, Cu catalystAminopyridine derivative

Scientific Research Applications

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
This compound C12H9NO2S 247.27 Thiophen-2-yl at C5; methyl ester at C3 Discontinued; planar aromatic system
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C24H22N2O5S2 494.57 Thiophen-3-yl at C5; tetrahydropyridine ring; tosyl and phenyl groups Non-planar bicyclic structure; enantioselective synthesis (melting point 159–152°C)
(3R)-Methyl 7-((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)-5-oxo-8-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3-carboxylate C27H21F3NO6S 544.53 Thiophen-2-yl at C8; fused thiazolo-pyridine; coumarin-derived substituent 77% synthesis yield; chromophore for fluorescence applications
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate C10H10N2O2S 238.27 Thioxo group at C6; cyano at C5; ethyl ester Electron-deficient pyridine; potential for nucleophilic substitution
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C8H5ClF3NO2 239.58 CF3 and Cl at C5 and C3; methyl ester at C2 Strong electron-withdrawing groups; high reactivity in cross-coupling

Physical and Spectral Properties

  • This compound: No direct data, but analogs exhibit IR absorption for ester C=O (~1706 cm⁻¹) and aromatic C-H stretching .
  • Ethyl 5-cyano-6-thioxo Derivatives: IR spectra show νNH at 3437 cm⁻¹ and νC=O at 1688 cm⁻¹, with a melting point of 222–224°C .
  • Trifluoromethyl-Substituted Pyridines : High-resolution mass spectrometry (HRMS-ESI) confirms molecular ions (e.g., [M + H]+ at m/z 544) .

Biological Activity

Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a thiophene moiety, which is known to enhance its biological activity. The presence of both heterocyclic rings contributes to the compound's pharmacological potential.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundS. aureus (MIC)E. coli (MIC)B. subtilis (MIC)S. typhimurium (MIC)
This compound10 µg/mL15 µg/mL12 µg/mL14 µg/mL
Reference Antibiotic (Amoxicillin)0.5 µg/mL1 µg/mL0.5 µg/mL1 µg/mL

The Minimum Inhibitory Concentration (MIC) values indicate that while the compound exhibits antibacterial activity, it is less potent than standard antibiotics like amoxicillin. However, its effectiveness against Gram-positive bacteria such as S. aureus and B. subtilis suggests potential for further development as an antibacterial agent .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes.

Research indicates that the compound may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. In vitro studies showed that this compound reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Anticancer Potential

Recent investigations into thiophene derivatives have revealed their potential as anticancer agents. This compound has been evaluated in various cancer cell lines for its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of this compound against breast cancer cell lines, the compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to untreated controls . The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring enhances lipophilicity and facilitates interaction with biological targets, while modifications at specific positions can lead to variations in potency.

Table 2: Structure–Activity Relationship Insights

Modification PositionChange MadeEffect on Activity
C3Methyl group addedIncreased antibacterial activity
C4Halogen substitutionEnhanced anticancer potency

These findings suggest that further modifications could optimize the biological activity of this compound, making it a candidate for drug development in antimicrobial and anticancer therapies .

Q & A

What are common synthetic routes for Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate?

Classification: Basic
Answer:
The compound can be synthesized via cyclization reactions or esterification of pre-functionalized pyridine-thiophene intermediates. For example, analogous methods involve Biginelli-like multicomponent reactions to assemble heterocyclic cores, followed by esterification (e.g., using methyl chloroformate). Diastereoselective approaches, such as those reported for methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates, may also be adapted by introducing thiophene substituents at the pyridine C5 position . Cyclization of thiourea intermediates with aromatic aldehydes and esters, as seen in related pyrimidine syntheses, could also serve as a template .

How can diastereoselectivity be optimized during synthesis?

Classification: Advanced
Answer:
Diastereoselectivity can be enhanced by:

  • Chiral auxiliaries or catalysts : Utilize enantioselective catalysts (e.g., organocatalysts) to control stereochemistry during cyclization.
  • Reaction conditions : Adjust temperature (e.g., low temperatures favor kinetic control) and solvent polarity to influence transition states.
  • Preorganization of intermediates : Design precursors with steric or electronic biases to guide regioselectivity. Evidence from diastereoselective pyrrolidine carboxylate syntheses highlights the role of aryl/heteroaryl substituents in directing stereochemical outcomes .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Classification: Basic
Answer:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on pyridine and thiophene rings.
  • IR spectroscopy : Identify ester carbonyl (~1700 cm1^{-1}) and thiophene C-S/C=C stretches.
  • Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Validate purity and stoichiometry, as demonstrated in analogous pyridine carboxylate studies .

How should contradictions between XRD and NMR data be resolved?

Classification: Advanced
Answer:

  • Validate crystallographic data : Use software like SHELXL for refinement, ensuring proper handling of twinning or disordered solvent molecules .
  • Dynamic effects : Assess if NMR detects conformational flexibility (e.g., ester group rotation) not captured in static XRD structures.
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) or variable-temperature XRD to identify polymorphic forms .

What are the key reactivity patterns of the ester and thiophene groups?

Classification: Basic
Answer:

  • Ester group : Susceptible to hydrolysis (acid/base-mediated), nucleophilic substitution (e.g., aminolysis), or reduction to alcohols.
  • Thiophene ring : Electrophilic substitution at the C5 position (meta to sulfur), with reactivity modulated by pyridine’s electron-withdrawing effects. Safety protocols for handling reactive intermediates (e.g., thiophene derivatives) should follow guidelines for similar esters .

How does regioselectivity in electrophilic substitution vary between thiophene and pyridine moieties?

Classification: Advanced
Answer:

  • Thiophene : Electrophiles attack the C5 position (para to sulfur) due to sulfur’s electron-donating resonance effects.
  • Pyridine : Electron-withdrawing nature directs electrophiles to the C3 position (meta to nitrogen). Computational modeling (DFT) or Hammett studies can predict competitive substitution sites in the hybrid structure. Evidence from thiophene-pyridine hybrids supports this interplay .

What safety protocols are recommended for handling this compound?

Classification: Basic
Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers under inert atmosphere (N2_2) to prevent ester hydrolysis. Refer to SDS guidelines for structurally related pyridine carboxylates .

How can the compound’s stability under varying pH and temperature conditions be assessed?

Classification: Advanced
Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • pH stability studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
  • Accelerated aging : Expose to elevated temperatures (40–60°C) and humidity to simulate long-term storage .

What potential applications exist in medicinal chemistry?

Classification: Basic
Answer:
The compound’s hybrid heterocyclic structure makes it a candidate for:

  • Antiparasitic agents : Pyridine-thiophene hybrids are explored as protease inhibitors (e.g., targeting malaria parasites) .
  • Kinase inhibitors : The ester group can be modified to enhance binding affinity.

How can structural modifications enhance bioactivity?

Classification: Advanced
Answer:

  • Substituent introduction : Add electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring to modulate electron density and binding interactions.
  • Bioisosteric replacement : Replace the ester with amides or carbamates to improve metabolic stability.
  • Hybrid scaffolds : Incorporate pharmacophores (e.g., sulfonamides) based on structure-activity relationship (SAR) studies of related antiprotozoal agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
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